CCT007093

Descripción general

Descripción

CCT007093 is an inhibitor of protein phosphatase 1D (PPM1D, also known as PP2Cδ and WIP1; IC50 = 8.4 µM), which is encoded by a putative oncogene that is amplified in multiple cancer types. It does not inhibit PPM1A. This compound selectively inhibits the growth of cancer cells that overexpress PPM1D, including MCF-7, KPL-1, and MCF-3B cells, as well as certain ovarian clear cell carcinoma cells. This compound has been used to elucidate the mechanism by which PPM1D drives growth in medulloblastoma cells.

This compound is a potent PPM1D inhibitor or WIP1 inhibitor that selectively reduces viability of human tumour cell lines. This compound enhances liver regeneration and increases the survival rate of mice after major hepatectomy. CT007093 treatment appeares to promote apoptosis in breast cancer cells and skin transformed keratinocytes that ectopically expressed Wip1, demonstrating that the effect of this compound differs based on the level of Wip1 expression. PPM1D is a potential therapeutic target in ovarian clear cell carcinomas.

Aplicaciones Científicas De Investigación

Investigación del Cáncer: Inhibición de PPM1D

CCT007093 se reconoce como un potente inhibidor de la proteína fosfatasa, Mg²⁺/Mn²⁺ dependiente 1D (PPM1D), con un valor de IC50 de 8.4 μM . Se ha demostrado que reduce selectivamente la viabilidad de líneas celulares tumorales humanas, como MCF-7, KPL-1 y MCF-3B, que sobreexpresan PPM1D . El compuesto induce la muerte celular cancerosa a través de la activación de la actividad de la quinasa p38, convirtiéndolo en una herramienta valiosa para estudiar las vías involucradas en la progresión del cáncer y las posibles intervenciones terapéuticas.

Mecanismos de Muerte Celular: Activación de la Quinasa p38

This compound induce la muerte celular de una manera dependiente de la actividad de la quinasa p38. Esto se ha demostrado en ensayos de viabilidad celular donde la exposición a this compound condujo a una reducción significativa de la viabilidad celular, específicamente en células MCF-7 en comparación con células HeLa . El compuesto imita los efectos del ARNip de PPM1D al activar la quinasa p38, proporcionando información sobre el papel de p38 en las respuestas al estrés y la apoptosis.

Sensibilización a la Quimioterapia

La investigación ha sugerido que this compound puede sensibilizar a ciertas células cancerosas a la quimioterapia. Al inhibir PPM1D, this compound aumenta la eficacia de los agentes quimioterapéuticos, lo que puede conducir a mejores resultados del tratamiento para los cánceres que son resistentes a las terapias convencionales .

Estudios Neuroprotectores

La inhibición de PPM1D por this compound tiene implicaciones en la neuroprotección. PPM1D participa en la regulación negativa de p53, una proteína que juega un papel crucial en la muerte celular neuronal. Al inhibir PPM1D, this compound puede ofrecer un efecto protector contra las enfermedades neurodegenerativas o el daño neural agudo .

Aplicaciones Antiinflamatorias

La capacidad de this compound para activar la quinasa p38 sugiere posibles aplicaciones antiinflamatorias. Dado que la quinasa p38 participa en la producción de citocinas proinflamatorias, this compound podría utilizarse para estudiar la modulación de las respuestas inflamatorias en varios modelos de enfermedades .

Cuidado de la Piel y Protección UV

En la investigación dermatológica, this compound se ha utilizado para estudiar los efectos de la inhibición de Wip1 en los queratinocitos de la piel bajo condiciones de estrés UV. Esta aplicación es particularmente relevante para comprender los mecanismos celulares del envejecimiento de la piel y desarrollar estrategias de protección contra el daño inducido por los rayos UV .

Investigación de Trastornos Metabólicos

Dado el papel de PPM1D en diversas vías de señalización, this compound se puede utilizar para explorar los trastornos metabólicos. Su impacto en la actividad de la quinasa podría proporcionar información sobre la regulación de los procesos metabólicos y el desarrollo de tratamientos para afecciones como la diabetes y la obesidad .

Estudios sobre el Envejecimiento y la Longevidad

El impacto de this compound en la viabilidad celular y las vías de respuesta al estrés también lo convierte en un candidato para estudios sobre el envejecimiento y la longevidad. Al modular la actividad de proteínas como p38 y p53, los investigadores pueden investigar los mecanismos moleculares que contribuyen al envejecimiento y las enfermedades relacionadas con la edad .

Mecanismo De Acción

Target of Action

The primary target of CCT007093 is Protein Phosphatase 1D (PPM1D) , also known as Wip1 . PPM1D is a serine/threonine protein phosphatase involved in the regulation of cell stress response pathways, including the p38 MAPK pathway .

Mode of Action

This compound acts as an inhibitor of PPM1D/Wip1 . By inhibiting Wip1, this compound can activate the mTORC1 pathway . This interaction results in the up-regulation of the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) in transfected HEK293T cell line .

Biochemical Pathways

The inhibition of Wip1 by this compound leads to the activation of the mTORC1 pathway . The mTORC1 pathway is a central regulator of cell growth and proliferation. Activation of this pathway can enhance hepatocyte proliferation, particularly after hepatectomy .

Pharmacokinetics

For instance, in vivo studies have shown that this compound (6.4 mg/kg) enhances liver regeneration and increases the survival rate of mice following major hepatectomy .

Result of Action

The inhibition of PPM1D by this compound has several cellular effects. In vitro, this compound significantly increases the phosphorylation levels of various proteins involved in the mTORC1 pathway . Additionally, this compound shows specificity for MCF-7 cells, reducing viability by 40% after 2 days with no observable effect on the growth of HeLa cells . In vivo, this compound enhances liver regeneration and increases the survival rate of mice following major hepatectomy .

Análisis Bioquímico

Biochemical Properties

CCT007093 plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatase 1D (PPM1D) . This inhibition can activate the mTORC1 pathway and enhance hepatocyte proliferation after hepatectomy . The compound interacts with enzymes such as mTOR, p70S6K, and S6, leading to increased phosphorylation levels .

Cellular Effects

This compound has been observed to have specific effects on various types of cells. For instance, it shows specificity for MCF-7 cells, reducing their viability by 40% after 2 days with no observable effect on the growth of HeLa cells . It influences cell function by inducing P38 phosphorylation in MCF-7 cells, which are sensitive to PPM1D inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PPM1D inhibitor. It significantly increases the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) are also up-regulated . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and changes in their phosphorylation states .

Dosage Effects in Animal Models

In animal models, this compound (at a dosage of 6.4 mg/kg) has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy .

Metabolic Pathways

This compound is involved in the mTORC1 pathway . By inhibiting PPM1D, it can activate this pathway and enhance hepatocyte proliferation .

Subcellular Localization

Given its role as a PPM1D inhibitor and its involvement in the mTORC1 pathway, it is likely that it localizes to areas of the cell where these proteins and pathways are active .

Propiedades

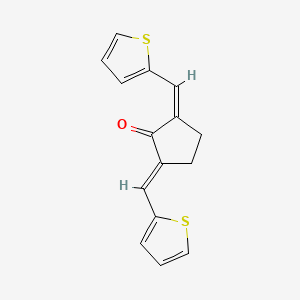

IUPAC Name |

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

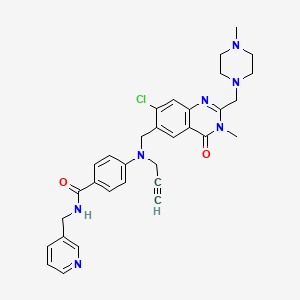

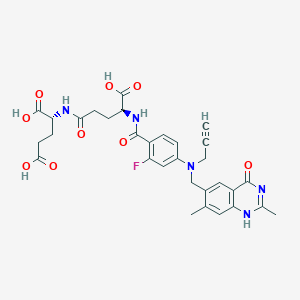

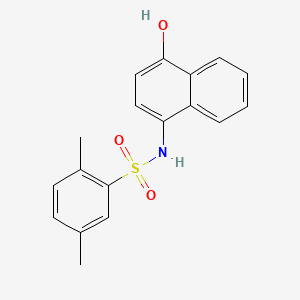

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CCT007093?

A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of this compound treatment in cancer cells?

A2: this compound treatment has been shown to:

- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]

- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []

- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]

- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to this compound treatment?

A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:

- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]

- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]

- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []

- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]

- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)

![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)